molecular formula C18H19NO4 B5688750 2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one

2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one

Cat. No. B5688750
M. Wt: 313.3 g/mol
InChI Key: MWKXXMXMBXPYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is also known as ASD-002 or spirochromenone and belongs to the class of spirochromenones. The unique structure and properties of ASD-002 make it a promising candidate for studying various biological processes.

Mechanism of Action

The mechanism of action of ASD-002 involves the inhibition of several key signaling pathways involved in cancer development and progression. ASD-002 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival. Additionally, ASD-002 inhibits the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
ASD-002 has been shown to have several biochemical and physiological effects. Studies have shown that ASD-002 can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, ASD-002 has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ASD-002 in lab experiments is its high potency and selectivity towards cancer cells. Additionally, ASD-002 has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using ASD-002 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ASD-002. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of ASD-002. Additionally, further studies are needed to investigate the potential applications of ASD-002 in other fields of scientific research, such as neurodegenerative diseases and inflammation. Finally, the development of more potent and selective analogs of ASD-002 could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of ASD-002 involves a multi-step process, starting with the reaction of 4-hydroxycoumarin with 1,2-diaminoethane to form a Schiff base. The Schiff base is then reacted with 2-chloroacetic acid to form the spirocyclic intermediate. Finally, the intermediate is treated with sodium hydroxide to obtain ASD-002 in high yield and purity.

Scientific Research Applications

ASD-002 has been studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of cancer. Studies have shown that ASD-002 exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.

properties

IUPAC Name

2-(2-oxa-9-azaspiro[4.5]decane-9-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-14-10-16(23-15-5-2-1-4-13(14)15)17(21)19-8-3-6-18(11-19)7-9-22-12-18/h1-2,4-5,10H,3,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKXXMXMBXPYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CN(C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one

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